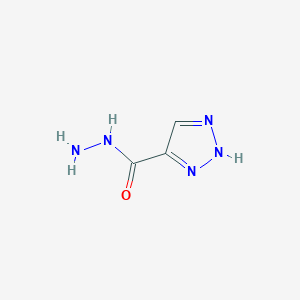

1H-1,2,3-triazole-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-triazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQYIZMHUZWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679147 | |

| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24650-17-7 | |

| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-1,2,3-Triazole-4-Carbohydrazide: A Cornerstone for Drug Discovery

Abstract

The 1H-1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets[1]. This has led to its incorporation into a wide array of clinically significant drugs[2][3]. Within the vast chemical space of triazole derivatives, 1H-1,2,3-triazole-4-carbohydrazide emerges as a singularly important building block. Its dual-functionality—a stable aromatic triazole core and a reactive carbohydrazide moiety—renders it an exceptionally versatile synthon for the construction of more complex, biologically active heterocyclic systems. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Strategic Importance in Medicinal Chemistry

This compound is not merely an intermediate; it is a strategic platform. The carbohydrazide functional group (-CONHNH₂) is a reactive handle that serves as a precursor for a multitude of pharmacologically relevant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through cyclization reactions[4][5]. Furthermore, it can be readily converted into hydrazones (Schiff bases), which are themselves a class of compounds with significant biological activities[5][6]. The triazole-hydrazide combination has been explored for developing potent therapeutic agents, including anticancer, antifungal, and antituberculosis compounds[7][8]. This guide provides the foundational knowledge to reliably produce this high-value starting material.

Synthesis Pathway: A Two-Step, High-Fidelity Approach

The synthesis of this compound is most efficiently executed via a robust two-step sequence starting from commercially available reagents. This pathway prioritizes yield, purity, and operational simplicity.

Caption: Figure 1: Two-step synthesis workflow.

Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

The foundational step is the construction of the triazole ring itself. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the method of choice.[9][10] Its prevalence stems from its high regioselectivity (yielding the 1,4-disubstituted isomer exclusively), excellent yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

-

Reactants: Ethyl propiolate serves as the alkyne component, and sodium azide provides the azide functionality. These are chosen for their commercial availability and high reactivity.

-

Catalyst System: A copper(II) sulfate and sodium ascorbate system is used to generate the active Cu(I) catalyst in situ. Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state, preventing side reactions.

-

Solvent System: A mixture of water and a miscible organic solvent (e.g., t-butanol or THF) is ideal. Water accelerates the reaction, while the organic solvent ensures the solubility of the alkyne starting material.

Experimental Protocol: Ethyl 1H-1,2,3-triazole-4-carboxylate

-

Preparation: In a 250 mL round-bottom flask, dissolve sodium azide (6.5 g, 0.1 mol) in 50 mL of deionized water. In a separate beaker, dissolve copper(II) sulfate pentahydrate (1.25 g, 0.005 mol) and sodium ascorbate (2.0 g, 0.01 mol) in 50 mL of deionized water.

-

Reaction Setup: Add the copper/ascorbate solution to the sodium azide solution with stirring. Add 50 mL of t-butanol to the flask.

-

Addition of Alkyne: Add ethyl propiolate (9.81 g, 0.1 mol) dropwise to the stirred solution over 15 minutes. The reaction is often exothermic.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl propiolate spot disappears.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid or oil. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrazinolysis to this compound

The conversion of the stable ethyl ester to the reactive carbohydrazide is achieved through nucleophilic acyl substitution using hydrazine hydrate.

Causality of Experimental Choices:

-

Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent: Ethanol is a common solvent as it effectively dissolves the starting ester and is compatible with the reflux conditions required to drive the reaction to completion.

-

Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the substitution to occur at a practical rate. An excess of hydrazine hydrate is often used to ensure the reaction goes to completion.

Experimental Protocol: this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.41 g, 0.01 mol) in 30 mL of absolute ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (85%, 1.5 mL, ~0.03 mol) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or excess hydrazine. Dry the product under vacuum to yield pure this compound as a white crystalline solid. No further purification is typically necessary.

Comprehensive Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build an unambiguous structural assignment.

Caption: Figure 2: Workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and to verify the conversion of the ester to the hydrazide. The disappearance of the ester C-O stretch and the appearance of N-H stretches are definitive indicators.

Table 1: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

|---|---|---|---|

| 3350 - 3150 | N-H (Hydrazide & Triazole) | Stretching | Confirms presence of NH and NH₂ groups.[6][11] |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Indicates the triazole ring C-H bond.[12] |

| 1680 - 1650 | C=O (Amide I) | Stretching | Confirms the presence of the carbonyl group.[2][6] |

| 1560 - 1520 | N-H (Amide II) / C=N | Bending / Stretching | Confirms amide and triazole ring structure.[6][12] |

| 1350 - 1280 | N=N | Stretching | Characteristic of the triazole ring.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the connectivity of atoms. Spectra are typically recorded in a solvent like DMSO-d₆, which can exchange protons with the N-H groups.

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

-

~8.0-8.5 ppm (singlet, 1H): This signal corresponds to the proton attached to the C5 position of the 1,2,3-triazole ring[13][14].

-

~4.5 ppm (broad singlet, 2H): Attributed to the two protons of the terminal -NH₂ group of the hydrazide. This peak is D₂O exchangeable.

-

~9.5 ppm (broad singlet, 1H): Corresponds to the proton of the -CONH- group. This peak is also D₂O exchangeable.

-

~15.0 ppm (very broad singlet, 1H): This signal can sometimes be observed for the N-H proton of the triazole ring itself.

¹³C NMR: The carbon spectrum confirms the carbon skeleton.

-

~160 ppm: The downfield signal for the carbonyl carbon (C=O) of the hydrazide group[6].

-

~145 ppm & ~125 ppm: Two signals corresponding to the two distinct carbon atoms within the 1,2,3-triazole ring[6][14].

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Triazole C-H | 8.0 - 8.5 |

| ¹H | -NH₂ | ~4.5 (broad) |

| ¹H | -CONH- | ~9.5 (broad) |

| ¹³C | C=O | ~160 |

| ¹³C | Triazole Carbons | ~145 and ~125 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₃H₅N₅O, Mol. Wt. = 127.11 g/mol ), high-resolution mass spectrometry (HRMS) would show a molecular ion peak confirming this exact mass.

-

Expected Ion Peak (ESI+): [M+H]⁺ at m/z = 128.0567

-

Key Fragmentation: A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), leading to a significant fragment ion[15].

Application as a Versatile Synthon in Drug Discovery

The true value of this compound lies in its synthetic potential. The carbohydrazide moiety is a gateway to a diverse range of heterocyclic scaffolds with proven biological relevance.

Caption: Figure 3: Derivatization pathways from the core molecule.

-

Synthesis of Hydrazones: Condensation with various aldehydes or ketones yields a library of hydrazone derivatives. These compounds have demonstrated a wide spectrum of activities, including antifungal and antibacterial properties[4][7].

-

Formation of 1,2,4-Triazoles: Reaction with carbon disulfide followed by treatment with hydrazine can lead to the formation of a second, fused or linked, 1,2,4-triazole ring system, often bearing a thiol group which is another valuable synthetic handle[4].

-

Access to Thiadiazines: The resulting triazole-thiols can be further reacted with α-bromoketones to afford complex fused heterocyclic systems like 7H-[4][6][16]triazolo[3,4-b][4][6][17]thiadiazines, which are known to possess diverse biological activities[4].

The synthetic accessibility and versatility of the 1,2,3-triazole ring make it an ideal scaffold for creating large compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process[18].

Conclusion

This compound is a foundational molecule for any research program focused on the development of novel heterocyclic drug candidates. The two-step synthesis outlined in this guide, based on the principles of click chemistry and hydrazinolysis, is both efficient and reliable. The rigorous, multi-faceted characterization protocol ensures the production of high-purity material, which is a prerequisite for successful downstream applications. By mastering the synthesis and understanding the reactivity of this key intermediate, researchers are well-equipped to explore a rich chemical space and develop innovative therapeutics targeting a wide range of diseases.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 15. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Ethyl 5-formyl-1-(pyridin-3-yl)-1<i>H-</i>1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - ProQuest [proquest.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives: From Molecular Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a "privileged" structural motif in modern medicinal chemistry. Its unique combination of a stable, aromatic triazole ring and a flexible, hydrogen-bond-rich carbohydrazide linker provides a versatile platform for designing novel therapeutic agents.[1][2] The 1,2,3-triazole moiety, often synthesized via highly efficient "click" chemistry, is not merely a passive linker but can act as a potent pharmacophore or a bioisostere for other functional groups, enhancing metabolic stability and target affinity.[1][3] Paired with the carbohydrazide group, which establishes critical hydrogen bonding networks and allows for conformational adaptability, this scaffold is central to the development of new anticancer, antimicrobial, and anti-inflammatory drugs.[2][4][5]

This technical guide provides an in-depth exploration of the definitive method for characterizing these molecules: single-crystal X-ray diffraction (SC-XRD). We will move beyond procedural outlines to delve into the causality behind experimental choices, offering field-proven insights for researchers. This document covers the entire workflow, from the critical step of obtaining diffraction-quality single crystals to the nuanced interpretation of atomic-level structural data and its direct implications for rational drug design.

Section 1: The Strategic Importance of the this compound Scaffold

The ascent of the 1,2,3-triazole ring in drug discovery is a testament to its exceptional blend of chemical and physical properties.[1] Unlike many heterocyclic systems, it is largely absent in nature, yet its synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) makes it ideal for generating large compound libraries.[1][6] Its key attributes include:

-

Bioisosteric Replacement: The triazole ring can mimic the steric and electronic properties of other functional groups, like amide bonds, to improve pharmacokinetic profiles.

-

Pharmacophoric Contribution: The nitrogen atoms and the ring's dipole moment allow it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[7]

-

Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation.

The carbohydrazide moiety (-CO-NH-NH2) is a critical partner to the triazole core. Its primary amine and amide groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, rotation around the C-N and N-N bonds lends the linker conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.[2][8] This synergy between the rigid, stable triazole and the flexible, interactive carbohydrazide makes the combined scaffold a powerful tool for drug development.

Section 2: The Preparatory Workflow: From Synthesis to a Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins long before the X-ray diffractometer. The synthesis must be pure, and the subsequent crystallization is an empirical science that demands patience and precision.

A common synthetic route involves the CuAAC reaction to form the triazole ring, followed by the conversion of a carboxylate ester at the 4-position into the desired carbohydrazide via reaction with hydrazine hydrate.[6][9][10] Once the target molecule is synthesized and purified, the pivotal step is growing a single crystal.

Experimental Protocol 2.1: A Self-Validating Approach to Crystallization

The goal of crystallization is to coax molecules from a disordered state in solution into a highly ordered, three-dimensional lattice. This protocol outlines a systematic approach to screen for optimal crystallization conditions.

Rationale: The choice of solvent is paramount. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals. The slow change in conditions (evaporation, cooling, or diffusion) is what allows molecules the time to orient themselves into a crystal lattice.

Step-by-Step Methodology:

-

Purity Assessment: Before attempting crystallization, verify the purity of the synthesized compound using techniques like NMR and HPLC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5][6]

-

Solvent Screening:

-

In a series of small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, DMF, water).[11]

-

Categorize solvents into three groups: "poor" (insoluble), "good" (fully soluble), and "moderate."

-

-

Choosing a Crystallization Technique:

-

Slow Evaporation (for moderate solvents): Dissolve the compound in a "moderate" solvent to near-saturation. Loosely cap the vial (or cover with parafilm pierced with a needle). The slow removal of the solvent gradually increases the concentration, promoting crystal growth. This is often the simplest and most successful method.

-

Vapor Diffusion (for "good" solvents):

-

Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

-

Liquid-Liquid: Create a layered system in a narrow tube. The bottom layer is a dense "poor" solvent, and the top layer is a less dense "good" solvent containing the compound. Crystals may form at the interface over time.

-

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

-

Incubation and Observation: Store the crystallization experiments in a vibration-free environment. Monitor them periodically under a microscope over days or weeks. High-quality crystals should be transparent with well-defined faces and sharp edges.

Section 3: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

SC-XRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the solid state.[12] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of spots is a direct consequence of the crystal's internal repeating lattice, and its intensities contain the information needed to reconstruct the electron density, and thus the atomic positions.

Experimental Protocol 3.1: From Crystal to Structure: The SC-XRD Workflow

Rationale: Data collection at cryogenic temperatures (e.g., 100-120 K) is standard practice.[11] The low temperature minimizes atomic thermal vibrations, resulting in less "smearing" of the electron density. This leads to a higher-resolution diffraction pattern, more precise atomic coordinates, and a more accurate final structure. The choice of radiation (e.g., Mo or Cu) depends on the crystal's unit cell size and elemental composition.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects. Mount the crystal on a glass fiber or in a cryo-loop using a minimal amount of oil.

-

Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas is used to flash-cool the crystal to the target temperature (e.g., 120 K).[11]

-

Unit Cell Determination: Collect a few initial diffraction images (frames). Software analyzes the positions of the reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ), crystal system, and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz factor, polarization).

-

Structure Solution:

-

This is the process of obtaining the initial phases for the structure factors, which is known as the "phase problem" in crystallography.

-

For small molecules, Direct Methods are almost universally successful.[13] Programs like SHELXS use statistical relationships between the intensities of strong reflections to generate a trial set of phases.

-

This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

-

-

Structure Refinement:

-

This is an iterative process of improving the initial atomic model to achieve the best possible fit with the experimental diffraction data.

-

Using a program like SHELXL, the atomic positions, and their anisotropic displacement parameters (which model thermal motion) are adjusted using a full-matrix least-squares algorithm.[13]

-

Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.

-

The quality of the final model is assessed using metrics like the R1 factor and Goodness-of-Fit (GooF).

-

Section 4: Deciphering the Data: Structural Interpretation and Analysis

A solved crystal structure is a rich source of chemical information. Analysis goes beyond simple bond lengths and angles to encompass the molecule's conformation and the complex network of interactions that build the crystal lattice.

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise coordinates of each atom. From this, we can analyze:

-

Bond Lengths and Angles: These should be compared to established values for similar chemical fragments. Significant deviations can indicate electronic effects or strain within the molecule. For example, the planarity of the triazole ring system is a key feature to confirm.[14]

-

Torsional Angles: These define the molecule's conformation. For this compound derivatives, the torsion angles around the carbohydrazide linker are particularly important. They reveal whether the molecule adopts an extended or folded conformation in the solid state.[8][15]

-

Intramolecular Interactions: The structure may reveal intramolecular hydrogen bonds, such as between the amide N-H and a triazole nitrogen.[16] These interactions can be critical in locking the molecule into a specific, low-energy conformation, which may be the bioactive conformation relevant for drug design.[15][16]

Supramolecular Assembly: The Power of Intermolecular Forces

No molecule in a crystal exists in isolation. The crystal packing describes how molecules arrange themselves, and this arrangement is governed by a hierarchy of intermolecular forces.

-

Hydrogen Bonding: This is typically the most dominant directional force in carbohydrazide derivatives. Common motifs include N–H⋯O bonds involving the carbonyl oxygen and N–H⋯N bonds involving the triazole ring nitrogens.[17] These interactions often link molecules into chains, sheets, or more complex 3D networks.

-

π–π Stacking: The aromatic triazole rings and any other phenyl substituents can stack on top of each other. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice.[14][18]

-

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[14][19] It maps the close contacts between molecules, providing a "fingerprint plot" that highlights the percentage contribution of different interaction types (e.g., H···H, N···H, O···H), offering a clear picture of the forces governing crystal packing.[17][20]

Data Presentation: A Comparative Example

Quantitative data from crystal structure analyses are typically summarized in tables for clear comparison.

| Parameter | Derivative A (X=Cl) | Derivative B (X=F) |

| Chemical Formula | C₁₀H₉ClN₆O | C₁₀H₉FN₆O |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 8.147 | 5.931 |

| b (Å) | 7.918 | 10.970 |

| c (Å) | 25.774 | 14.797 |

| β (°) | 92.98 | 98.62 |

| Volume (ų) | 1658.1 | 900.1 |

| Key H-Bond (Donor-Acceptor) | N(amide)-H···O(carbonyl) | N(amine)-H···N(triazole) |

| π-π Stacking Distance (Å) | 3.81 | 3.65 |

Note: Data in this table is hypothetical, based on typical values from published structures for illustrative purposes.[14][17][18]

Section 5: Bridging Structure to Function: Implications for Drug Design

The true power of crystal structure analysis lies in its ability to inform rational drug design. The precise atomic coordinates provide an experimental foundation for understanding and predicting biological activity.

-

Validating Molecular Models: A crystal structure is the ultimate validation for computational models. It confirms the correct tautomeric and isomeric forms of the synthesized compound.

-

Informing Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive analogs, researchers can identify key conformational features or intermolecular interaction motifs required for biological activity. For example, if all active compounds show a specific intramolecular hydrogen bond that confers a planar conformation, this becomes a critical design element for future molecules.[21]

-

Guiding Computational Docking: The experimentally determined conformation from a crystal structure is an ideal starting point for molecular docking studies.[11] Docking this low-energy, solid-state conformation into a target protein's active site can provide a more realistic and predictive model of the binding pose.

-

Improving Physicochemical Properties: Understanding the crystal packing can provide insights into properties like solubility and stability. A crystal structure dominated by very strong, tight hydrogen bonds may indicate lower solubility, guiding chemists to modify the structure to disrupt this packing and improve bioavailability.

Conclusion

The crystal structure analysis of this compound derivatives is a cornerstone of their development as therapeutic agents. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional reality. This guide has detailed the integrated workflow from synthesis and crystallization to X-ray diffraction and data interpretation. By understanding not just the protocols but the scientific rationale behind them, researchers can leverage this powerful technique to validate their chemical designs, understand supramolecular behavior, and ultimately accelerate the discovery of new, effective medicines. The insights gained from a single crystal can illuminate the path forward for an entire drug development program.

References

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen bonding interactions on 1H-1,2,3-triazole based crystals: Featuring experimental and theoretical analysis | Semantic Scholar [semanticscholar.org]

- 8. kbfi.ee [kbfi.ee]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 11. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallographic and computational study of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. asianpubs.org [asianpubs.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Computational Investigation of Triazole Carbodrazide Compounds: A Methodological Whitepaper for Drug Discovery

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazole carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The rational design and optimization of these compounds are significantly accelerated by computational chemistry. This guide provides a comprehensive framework for the quantum computational investigation of triazole carbohydrazide compounds, detailing the theoretical underpinnings and practical application of key in silico techniques. We will explore the synergistic use of Density Functional Theory (DFT) for elucidating molecular properties, molecular docking for predicting protein-ligand interactions, Hirshfeld surface analysis for understanding intermolecular forces, and ADME/Tox predictions for evaluating drug-likeness. The objective is to equip researchers with a robust, validated workflow to identify and refine promising drug candidates from this chemical class, thereby bridging the gap between theoretical chemistry and experimental drug development.

The Triazole Carbodrazide Scaffold: A Computational Perspective

Significance in Medicinal Chemistry

The 1,2,4-triazole and 1,2,3-triazole ring systems are foundational pharmacophores in numerous approved drugs.[6] Their inclusion in a molecular structure often confers metabolic stability, favorable hydrogen bonding capabilities, and the ability to act as bioisosteres, enhancing pharmacokinetic profiles and potency.[7][8] When combined with a carbohydrazide linker, these compounds gain additional hydrogen bond donors and acceptors, making them versatile candidates for interacting with biological targets.[1][3] This has led to the development of triazole carbohydrazide derivatives with significant antibacterial, antifungal, antioxidant, and anticancer activities.[2][3][7][9][10]

The Imperative for Computational Modeling

Synthesizing and screening large libraries of compounds is a resource-intensive process. Computer-aided drug design (CADD) offers a cost-effective and rapid alternative to prioritize synthetic efforts.[11][12][13] By simulating molecular behavior and interactions at the quantum level, we can predict a compound's stability, reactivity, binding affinity to a target protein, and its likely pharmacokinetic profile before it is ever synthesized.[13][14] This predictive power is crucial for generating high-quality leads and understanding complex structure-activity relationships (SAR).

Foundational Computational Methodologies

The successful investigation of triazole carbohydrazides relies on an integrated suite of computational tools.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[15] It provides a balance between accuracy and computational cost, making it ideal for studying drug-sized molecules. DFT calculations are fundamental for determining optimized molecular geometries, electronic properties (such as molecular orbitals), and spectroscopic features.[15][16][17][18] A common and well-validated approach involves using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield results that correlate well with experimental X-ray diffraction data.[16]

Hirshfeld Surface Analysis

To understand how molecules pack in a crystal lattice and to visualize the nature and proportion of intermolecular interactions, Hirshfeld surface analysis is employed.[12][19][20] This technique maps various properties onto the molecular surface, providing a detailed picture of contacts like hydrogen bonds and van der Waals forces, which are critical for crystal stability and ligand-receptor recognition.[8][21]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein.[15][22] This method is essential for screening virtual libraries and hypothesizing the mechanism of action.[11][23] The output, a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, helps identify which derivatives are most likely to be active and reveals key interactions (e.g., hydrogen bonds, pi-pi stacking) with specific amino acid residues.[2][24]

ADME/Tox Prediction

A potent compound is useless as a drug if it cannot reach its target or is toxic. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction models are used to assess a compound's drug-likeness.[25] These tools evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, allowing for the early deselection of candidates with unfavorable profiles.[26]

Integrated Computational Workflow

A robust investigation follows a logical progression, with the outputs of one stage informing the next.

Caption: Integrated workflow for the computational analysis of triazole carbohydrazide compounds.

Protocol 1: DFT-Based Molecular Characterization

This protocol details the steps for calculating the structural and electronic properties of a triazole carbohydrazide derivative.

-

Initial Structure Construction: Build the 3D structure of the molecule using software like GaussView or Avogadro. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization:

-

Software: Gaussian, ORCA, etc.

-

Method: Select the DFT functional and basis set. A robust choice is B3LYP/6-311++G(d,p).[16]

-

Input: Use the pre-optimized structure from Step 1.

-

Execution: Run the optimization calculation. This process iteratively adjusts atomic positions to find the lowest energy conformation.

-

-

Frequency Calculation:

-

Purpose: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Validation: Confirm that no imaginary frequencies are present in the output. The presence of imaginary frequencies indicates a transition state, not a stable structure.

-

-

Property Calculation: From the validated output file, extract key quantum chemical descriptors. These include bond lengths, bond angles, dihedral angles, and electronic properties.

Data Analysis and Interpretation

Structural and Electronic Properties

The optimized geometry provides the most stable 3D arrangement of the molecule. These theoretical parameters can be validated by comparing them to experimental data from X-ray crystallography where available, with high correlation coefficients (R²) indicating the accuracy of the chosen computational level.[16] Key electronic descriptors derived from DFT are crucial for understanding reactivity.

| Descriptor | Symbol | Significance | Typical Range (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. Higher values indicate greater reactivity. | -5.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. Lower values indicate greater reactivity. | -1.0 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability.[2][17] | 3.5 to 5.5 |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. | 1.7 to 2.8 |

| Electronegativity | χ | χ = -(EHOMO + ELUMO) / 2. Measures the power of an atom to attract electrons. | 3.0 to 4.5 |

Table 1: Key Quantum Chemical Descriptors and Their Significance.

Simulating Biological Interactions

Caption: Standard workflow for a molecular docking experiment.

Protocol 2: Molecular Docking Simulation

-

Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For antibacterial studies, a common target is E. coli DNA gyrase B (e.g., PDB ID: 6YD9).[2] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDock Tools or PyMOL.

-

Ligand Preparation: Use the DFT-optimized structure of the triazole carbohydrazide compound. Assign appropriate atom types and charges.

-

Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the known active site of the receptor.

-

Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[12] The program will generate multiple binding poses for the ligand within the active site and calculate a binding affinity score for each.

-

Results Analysis: Analyze the top-ranked poses. The most negative binding affinity score indicates the most favorable binding. Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[2][24]

Assessing Drug-Likeness

The "Rule of Five" is a foundational guideline for evaluating the drug-likeness and potential oral bioavailability of a compound. In silico tools can rapidly assess a molecule against these and other pharmacokinetic parameters.

| Parameter | Guideline (Lipinski's Rule of Five) | Significance |

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |

| Log P (Lipophilicity) | ≤ 5 | Governs solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and binding. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and binding. |

| Other Key ADME Parameters | ||

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts transport properties and bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Critical for CNS-targeting drugs.[26] |

Table 2: Key Parameters for In Silico ADME/Tox Prediction.

Conclusion and Strategic Outlook

The integration of quantum computational methods provides a powerful, predictive, and cost-effective strategy for the investigation of triazole carbohydrazide compounds. This guide outlines a validated workflow, beginning with the fundamental characterization of molecular properties using DFT and culminating in the prediction of biological activity and pharmacokinetic profiles through molecular docking and ADME/Tox analysis. By explaining the causality behind methodological choices—such as using DFT-optimized geometries for docking to ensure conformational relevance—this framework enables researchers to move beyond simple screening and engage in true rational drug design. The future of this field will likely involve the increasing use of molecular dynamics simulations to assess the stability of ligand-protein complexes over time[14][27] and the application of machine learning (QSAR) models to refine predictions based on larger datasets.[14][28] Adherence to the principles and protocols outlined herein will empower scientists to efficiently identify and optimize novel triazole carbohydrazide derivatives with high therapeutic potential.

References

- 1. Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities [mdpi.com]

- 11. Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uomphysics.net [uomphysics.net]

- 21. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. jocpr.com [jocpr.com]

A Spectroscopic Vade Mecum: Elucidating the Molecular Signature of 1H-1,2,3-Triazole-4-Carbohydrazide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1H-1,2,3-Triazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 1,2,3-triazole ring linked to a carbohydrazide moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The triazole core is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, while the carbohydrazide group provides a key reactive handle for further molecular elaboration.[4][5][6] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure confirmation, purity assessment, and the rational design of new derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of atoms and functional groups in this compound dictates its interaction with various spectroscopic techniques. The following diagram illustrates the molecular structure and numbering convention that will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom results in a unique resonance frequency, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the triazole ring proton, the N-H protons of the triazole and carbohydrazide moieties, and the amino protons.

-

Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the 1,2,3-triazole ring is anticipated to appear as a singlet in the downfield region, typically between δ 8.0-8.5 ppm .[7][8] This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic triazole ring.[7]

-

Triazole N-H Proton (N1-H): The proton on the N1 nitrogen of the triazole ring is expected to be a broad singlet, appearing further downfield, likely in the range of δ 12.0-14.0 ppm .[9] Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent. This proton is typically more deshielded than amide protons due to its involvement in the aromatic system.

-

Amide N-H Proton: The N-H proton of the carbohydrazide linker is predicted to resonate as a singlet around δ 9.0-10.0 ppm . The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

-

Amino (-NH₂) Protons: The two protons of the terminal amino group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm . The broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

-

Triazole Ring Carbons (C4 and C5): The two carbon atoms of the triazole ring are expected to resonate in the aromatic region. The C4 carbon, being attached to the electron-withdrawing carbohydrazide group, will be more deshielded and is predicted to appear around δ 140-145 ppm .[10][11] The C5 carbon is expected to be observed at a slightly higher field, in the range of δ 125-135 ppm .[10][11]

-

Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is the most deshielded carbon in the molecule and will appear as a distinct signal in the range of δ 160-165 ppm .[4][12]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

-

N-H Stretching: The N-H stretching vibrations of the triazole ring, amide, and amino groups are expected to appear as a broad band in the region of 3100-3400 cm⁻¹ . The broadening is due to extensive hydrogen bonding.

-

C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the carbonyl group of the carbohydrazide is expected in the range of 1650-1680 cm⁻¹ .[4][13] This is a highly characteristic peak for amide functionalities.

-

N-H Bending (Amide II): The N-H bending vibration of the amide group will likely appear around 1520-1550 cm⁻¹ .

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected to produce one or more bands in the region of 1400-1600 cm⁻¹ .[13]

-

N-N Stretching: The N-N stretching vibrations of the triazole ring may be observed in the fingerprint region, typically around 1000-1100 cm⁻¹ .[13]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and gaining insights into its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, this compound is expected to undergo characteristic fragmentation pathways.

-

Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, should be observed at an m/z value equal to its molecular weight (127.11 g/mol ).

-

Loss of N₂: A common fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment at [M-28]⁺ .[14]

-

Loss of the Carbohydrazide Side Chain: Cleavage of the bond between the triazole ring and the carbohydrazide group can lead to a fragment corresponding to the triazole ring itself.

-

Fragmentation of the Carbohydrazide Moiety: The carbohydrazide side chain can undergo further fragmentation, leading to characteristic ions.

Caption: Plausible mass fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV or a soft ionization technique such as Electrospray Ionization (ESI) for less fragmentation and a more prominent molecular ion peak.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Summary of Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR (DMSO-d₆) | Triazole C5-H (singlet) | δ 8.0-8.5 ppm |

| Triazole N1-H (broad singlet) | δ 12.0-14.0 ppm | |

| Amide N-H (singlet) | δ 9.0-10.0 ppm | |

| Amino -NH₂ (broad singlet) | δ 4.5-5.5 ppm | |

| ¹³C NMR (DMSO-d₆) | Triazole C4 | δ 140-145 ppm |

| Triazole C5 | δ 125-135 ppm | |

| Carbonyl C=O | δ 160-165 ppm | |

| IR (KBr/ATR) | N-H Stretch | 3100-3400 cm⁻¹ (broad) |

| C=O Stretch (Amide I) | 1650-1680 cm⁻¹ (strong, sharp) | |

| N-H Bend (Amide II) | 1520-1550 cm⁻¹ | |

| C=N, C=C Stretch | 1400-1600 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺˙ | m/z 127 |

| [M-N₂]⁺˙ | m/z 99 | |

| [Triazole ring]⁺ | m/z 68 |

Conclusion

The spectroscopic characterization of this compound provides a definitive fingerprint for its structural verification and purity assessment. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for the analysis of this important heterocyclic scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident identification and further development of novel triazole-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of Novel Triazole Carbohydrazide Analogs: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Foreword: The Rationale for a Focused Physicochemical Analysis

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of activities, including antifungal, anticancer, and antiviral applications.[1][2] When coupled with the versatile carbohydrazide moiety, these analogs present a rich chemical space for the development of novel therapeutic agents.[3] However, the journey from a promising "hit" compound to a viable drug candidate is paved with challenges, many of which are dictated not by its potency alone, but by its physicochemical properties. These properties—solubility, lipophilicity, stability, and ionization state—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability and clinical success.

This guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of novel triazole carbohydrazide analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices and integrating computational analysis for a predictive, efficient workflow.

Foundational Concepts: Why Physicochemical Properties Dictate Success

Before delving into experimental protocols, it is crucial to understand why these properties are paramount. A molecule's journey through the body is a complex interplay of crossing biological membranes, dissolving in aqueous environments, and resisting metabolic breakdown.

-

Lipophilicity (Log P/Log D): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical predictor of a drug's ability to permeate the gut wall, cross cell membranes, and penetrate the blood-brain barrier. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

-

Aqueous Solubility: A drug must first dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development, resulting in low and erratic bioavailability.

-

Acid Dissociation Constant (pKa): The pKa determines the extent of a compound's ionization at a given pH. Since the pH varies dramatically throughout the body (e.g., stomach ~1.5-3.5, intestine ~6-7.4, blood ~7.4), the ionization state of a triazole carbohydrazide analog will change, profoundly impacting its solubility, absorption, and ability to bind to its target receptor.

-

Chemical and Thermal Stability: The stability of a compound under various conditions (pH, temperature, light) is essential for its formulation, shelf-life, and behavior in vivo.

Synthesis and Structural Verification: The Starting Point

The accurate assessment of physicochemical properties is predicated on the synthesis of pure, structurally confirmed compounds. While numerous specific synthetic routes exist, a common pathway for creating a library of analogs is outlined below.

General Synthetic Pathway

The synthesis typically commences from a substituted triazole core, which is then elaborated to include the carbohydrazide functionality and subsequently condensed with various aldehydes or ketones to form hydrazones.[4] This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Diagram 1: General Synthesis & Characterization Workflow

Caption: Workflow for synthesis and structural validation of analogs.

Protocol: Structural Characterization

It is imperative to confirm the identity and purity of each synthesized analog before proceeding. This is a self-validating system; congruent data from multiple orthogonal techniques provides high confidence in the final structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify key functional groups.

- Methodology: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded from 4000-400 cm⁻¹.[5]

- Causality & Expected Signals:

- N-H stretch (Amide/Hydrazide): Look for bands in the 3100-3300 cm⁻¹ region.[6]

- C=O stretch (Carbonyl): A strong, sharp absorption around 1650-1680 cm⁻¹ is characteristic of the carbohydrazide carbonyl group.[4][6]

- C=N stretch (Triazole ring & Imine): Bands in the 1550-1620 cm⁻¹ region.

- C-N stretch: Typically found in the 1200-1400 cm⁻¹ range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C):

- Objective: To elucidate the carbon-hydrogen framework and confirm connectivity.

- Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with TMS as an internal standard. Spectra are recorded on a 400 MHz or higher spectrometer.[5][7]

- Causality & Expected Signals:

- ¹H NMR: Protons on the aromatic and triazole rings will appear in the δ 7-9 ppm region. The N-H proton of the carbohydrazide is often a broad singlet at lower field (δ 10-12 ppm) which is exchangeable with D₂O.[6][7] Aliphatic protons from substituents will appear upfield.

- ¹³C NMR: The carbonyl carbon is a key diagnostic signal, typically appearing far downfield (δ 160-170 ppm).[6] Carbons of the triazole and aromatic rings will resonate in the δ 110-160 ppm range.

3. High-Resolution Mass Spectrometry (HRMS):

- Objective: To confirm the molecular formula.

- Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) is used. ESI is often preferred for these polar, potentially fragile molecules.[5]

- Causality & Expected Data: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the elemental composition.[8][9]

The Integrated Physicochemical Profiling Workflow

An efficient drug discovery program integrates experimental (wet lab) and computational (in silico) methods. Computational tools provide rapid initial assessment and help prioritize which analogs to synthesize and test, while experimental data provides the ground truth and refines the computational models.

Diagram 2: Integrated Experimental & Computational Workflow ```dot digraph "Profiling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

rankdir=LR;

subgraph "cluster_in_silico" { label="In Silico / Computational Analysis"; bgcolor="#F1F3F4"; A [label="Proposed Analog Structures", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="DFT Calculations\n(HOMO/LUMO, MEP, Reactivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Physicochemical Prediction\n(cLogP, pKa, Solubility)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Molecular Docking\n(Target Binding Prediction)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Prioritization for Synthesis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A -> {B, C, D}; {B, C, D} -> E; }

subgraph "cluster_wet_lab" { label="Wet Lab / Experimental Validation"; bgcolor="#F1F3F4"; F [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Structural Confirmation\n(NMR, MS, FTIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="LogP / LogD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Solubility Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="pKa Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Stability Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Experimental Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F -> G -> {H, I, J, K} -> L; }

E -> F [label="Synthesize\nCandidates"]; L -> C [label="Refine Models", style=dashed, dir=back]; L -> D [label="Validate Poses", style=dashed, dir=back]; }``` Caption: Interplay between computational and experimental profiling.

Experimental Protocols for Core Properties

1. Protocol: Lipophilicity (Log P) Determination by Shake-Flask Method

- Objective: To measure the partition coefficient of the neutral compound between n-octanol and water.

- Rationale: This classic method directly measures the partitioning equilibrium that mimics the transfer of a drug from an aqueous phase (plasma) to a lipophilic phase (cell membrane).

- Methodology:

- Prepare a stock solution of the analog in a suitable solvent (e.g., DMSO).

- Prepare a biphasic system of pre-saturated n-octanol and phosphate buffer (pH 7.4).

- Add a small volume of the stock solution to the biphasic system, ensuring the final concentration is detectable by UV-Vis or HPLC.

- Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

- Centrifuge the mixture to ensure complete phase separation.

- Carefully collect samples from both the aqueous and n-octanol layers.

- Determine the concentration of the analog in each layer using a calibrated HPLC-UV method.

- Calculate Log P as: Log P = log10([Concentration in Octanol] / [Concentration in Aqueous]).

2. Protocol: Thermodynamic Aqueous Solubility

- Objective: To determine the equilibrium solubility of the solid compound.

- Rationale: This "gold standard" method measures the true solubility of the most stable crystalline form of the compound, which is critical for predicting oral absorption.

- Methodology:

- Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 6.5, 7.4).

- Agitate the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

- Filter the samples through a 0.45 µm filter to remove undissolved solid.

- Determine the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.

- The measured concentration is the thermodynamic solubility at that specific pH.

Computational Analysis

1. Density Functional Theory (DFT) Calculations:

- Objective: To understand the electronic structure and reactivity of the analogs.

- Rationale: DFT provides insights into molecular properties that are difficult to measure directly but influence stability and intermolecular interactions. Calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p). [10] * Key Parameters:

- HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity and lower kinetic stability. [11] * Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions. This is invaluable for predicting sites of hydrogen bonding and potential metabolic attack.

[12]2. Molecular Docking:

- Objective: To predict the binding conformation and affinity of an analog within the active site of a biological target.

- Rationale: By understanding how physicochemical properties (size, shape, charge distribution) influence binding, we can rationally design more potent molecules. This helps correlate the in silico work with potential biological activity. D[13][14]ocking studies can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex.

[8][15]### 4.0 Structure-Property Relationships (SPR) and Data Interpretation

The ultimate goal of this analysis is to establish clear relationships between chemical structure and physicochemical properties. Data should be collated into tables to facilitate comparison across a series of analogs.

Table 1: Hypothetical Physicochemical Data for a Triazole Carbohydrazide Analog Series

| Compound ID | R-Group (Substitution) | MW ( g/mol ) | Experimental Log P | Calculated Log P (cLogP) | Aqueous Solubility (µg/mL, pH 7.4) | Predicted pKa (Basic) |

| Parent-H | -H | 310.3 | 1.85 | 1.90 | 150 | 3.5 |

| Analog-Cl | 4-Cl | 344.8 | 2.55 | 2.61 | 45 | 3.2 |

| Analog-OCH₃ | 4-OCH₃ | 340.4 | 1.90 | 1.92 | 130 | 3.6 |

| Analog-NO₂ | 4-NO₂ | 355.3 | 1.95 | 2.15 | 80 | 2.8 |

Interpretation Insights:

-

Causality in Action: As seen in the hypothetical data, adding a lipophilic chloro group (-Cl) increases the Log P and significantly decreases aqueous solubility. Conversely, a methoxy group (-OCH₃), which can act as a hydrogen bond acceptor, has a minimal impact on Log P and solubility compared to the parent. An electron-withdrawing nitro group (-NO₂) lowers the basicity (pKa), which can also affect the ionization and solubility profile.

-

Model Validation: Comparing experimental Log P with calculated Log P (cLogP) is a crucial step in validating the predictive power of the in silico models for this specific chemical class.

A thorough understanding and early assessment of the physicochemical properties of novel triazole carbohydrazide analogs are not merely procedural hurdles; they are fundamental to a successful drug discovery campaign. By employing an integrated strategy of robust experimental protocols and predictive computational modeling, research teams can make informed decisions, prioritize the most promising candidates, and mitigate the risk of late-stage failure. This systematic approach allows for the rational design of molecules that possess not only potent biological activity but also the drug-like properties required to become effective medicines. The continued exploration of this chemical space, guided by these principles, holds significant promise for addressing unmet medical needs.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Hydrazide derivatives with biologically active 1,2,4-triazole support] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Novel carbohydrate-triazole derivatives as potential <i>α</i>-glucosidase inhibitors [cjnmcpu.com]

- 9. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 13. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 14. Computational Analysis of Triazole-Based Kojic Acid Analogs as Tyrosinase Inhibitors by Molecular Dynamics and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Initial Biological Screening of 1H-1,2,3-Triazole-4-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, lauded for its metabolic stability and capacity for diverse biological activities.[1] When functionalized with a carbohydrazide moiety at the 4-position, the resulting 1H-1,2,3-triazole-4-carbohydrazide derivatives present a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial biological screening of this promising class of compounds. We will delve into the rationale behind key assays, provide detailed experimental protocols, and offer insights into the interpretation of preliminary data. Our focus will be on establishing a robust and efficient screening cascade to identify lead compounds with potential antimicrobial, anticancer, and enzyme-inhibitory activities.

Foundational Chemistry and Rationale for Screening

The synthesis of this compound derivatives is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2] This typically involves the copper-catalyzed azide-alkyne cycloaddition, which readily furnishes the 1,4-disubstituted 1,2,3-triazole core. The carbohydrazide group serves as a versatile handle for further derivatization, allowing for the exploration of a vast chemical space.[2][3][4]

The inherent biological activities of the 1,2,3-triazole nucleus, which include antimicrobial, antiviral, and anticancer effects, provide a strong impetus for their biological evaluation.[1][5][6][7] The carbohydrazide moiety can further enhance these activities and introduce new pharmacological properties by participating in hydrogen bonding and other interactions with biological targets.

Strategic Approach to Initial Biological Screening

A tiered or parallel screening approach is recommended to efficiently assess the biological potential of a library of novel this compound derivatives. This involves a battery of primary in vitro assays targeting broad biological activities, followed by more specific secondary assays for promising candidates.

Caption: High-level workflow for the initial biological screening of this compound derivatives.